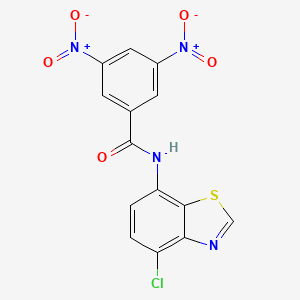

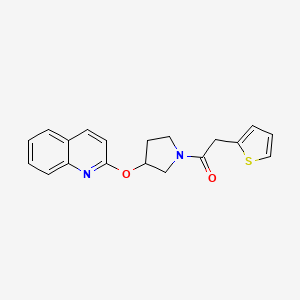

![molecular formula C16H12N6O2S B2499397 N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide CAS No. 1061528-46-8](/img/structure/B2499397.png)

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrogen-rich compounds and thiazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods could provide insights into the potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . Single-crystal X-ray diffraction is also used to determine the structure of complexes . These techniques would be essential in analyzing the molecular structure of N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide.

Chemical Reactions Analysis

The chemical behavior of thiazole derivatives and carboxamide compounds can be complex. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis and properties of related compounds. For example, the antibacterial, antifungal, and anticancer activities of a benzothiazol-2-ylcarbamoyl derivative were evaluated, indicating the potential bioactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability, density, and enthalpy of formation, can be calculated or measured using techniques like differential scanning calorimetry (DSC) . The detonation pressure and velocity of energetic compounds can be predicted using equations like the Kamlet–Jacobs equations . These properties are crucial for understanding the behavior and potential applications of the compound under study.

Applications De Recherche Scientifique

Antimicrobial Agents

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide and its derivatives show potential as antimicrobial agents. A study focused on the synthesis of new derivatives of pyrrole, including those with a 1,3-thiazol-2-yl group and their application as antimicrobial agents. The research highlighted that specific compounds in this class exhibited high anti-staphylococcus activity, making them promising for combating bacterial infections (Biointerface Research in Applied Chemistry, 2020).

Antibacterial Agents

Another application is in the development of novel antibacterial agents. Research on compounds similar to N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide, specifically 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of these compounds in addressing various bacterial infections (Medicinal Chemistry Research, 2017).

Serotonin-3 (5-HT3) Receptor Antagonists

This compound class also shows potential as serotonin-3 (5-HT3) receptor antagonists. Research in this area has demonstrated that specific derivatives exhibit potent 5-HT3 receptor antagonistic activity. This finding is significant for the development of new treatments for disorders involving serotonin regulation (Chemical & pharmaceutical bulletin, 1995).

Anticancer Activity

Compounds structurally related to N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide have been studied for their anticancer activities. For instance, arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a catalyst have shown promising activity against colon and liver carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Chemistry of Heterocyclic Compounds, 2015).

Monoamine Oxidase B Inhibitors

Additionally, certain indazole and indole-carboxamides, closely related to the compound , have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B). This property is particularly relevant for the treatment of neurological disorders like Parkinson's disease (Journal of medicinal chemistry, 2014).

Propriétés

IUPAC Name |

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2S/c17-14(23)11-5-8(6-18-11)12-7-25-16(19-12)20-15(24)13-9-3-1-2-4-10(9)21-22-13/h1-7,18H,(H2,17,23)(H,21,22)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBHXFNPXPGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=NC(=CS3)C4=CNC(=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

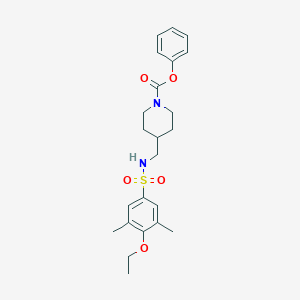

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)

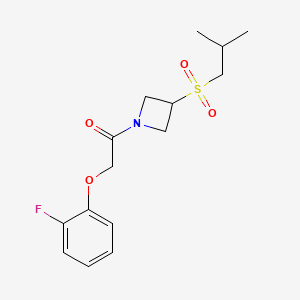

![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)

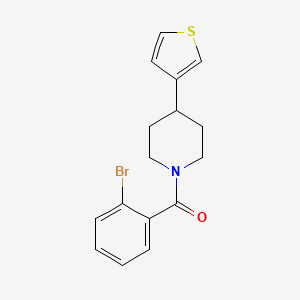

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)